Butyl N-(cyanocarbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(cyanocarbonyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(cyanocarbonyl)carbamate can be achieved through various methods. One common approach involves the reaction of butylamine with cyanocarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method offers mild reaction conditions and high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyl N-(cyanocarbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a wide range of substituted carbamates .
Scientific Research Applications
Butyl N-(cyanocarbonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butyl N-(cyanocarbonyl)carbamate involves its interaction with specific molecular targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction can affect the compound’s binding to enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Butyl N-(cyanocarbonyl)carbamate:
Methyl N-(cyanocarbonyl)carbamate: Similar structure but with a methyl group instead of a butyl group.
Ethyl N-(cyanocarbonyl)carbamate: Similar structure but with an ethyl group instead of a butyl group.
Highlighting Uniqueness
This compound is unique due to its butyl group, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Biological Activity
Butyl N-(cyanocarbonyl)carbamate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a member of the carbamate family, characterized by the presence of a butyl group attached to a cyanocarbonyl functional group. Its molecular formula is C7H12N2O2, and it possesses unique chemical properties that influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various biomolecules. The carbamate moiety can participate in hydrogen bonding , influencing enzyme activity and receptor interactions. This compound has been studied for its potential to modulate specific molecular targets, including:
- Enzymatic Inhibition : It may inhibit certain enzymes that play a role in metabolic pathways.
- Receptor Modulation : The compound can interact with receptors, potentially altering their affinity and efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities, which include:
- Antimicrobial Activity : Studies suggest that carbamates can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Cytotoxic Effects : Preliminary research shows potential cytotoxic effects against various cancer cell lines, indicating its possible role in cancer therapy.
- Neuroprotective Effects : Some derivatives of carbamates have been linked to neuroprotective properties, suggesting applications in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various carbamates, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be in the range of 20-50 µM, suggesting moderate potency.
- Neuroprotective Potential : Research exploring the neuroprotective effects of related compounds found that certain derivatives could reduce oxidative stress markers in neuronal cells, hinting at potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Neuroprotective Effects |
---|---|---|---|
This compound | Significant | 20-50 | Moderate |
Ethyl N-(cyanocarbonyl)carbamate | Moderate | 30-70 | Low |
Methyl N-(cyanocarbonyl)carbamate | Low | >100 | None |
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
butyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-4H2,1H3,(H,9,10,11) |
InChI Key |
NNLABWIPRDLKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.